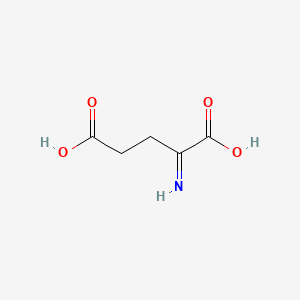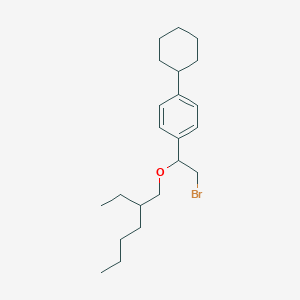
alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether is an organic compound that features a bromomethyl group attached to a cyclohexylbenzyl moiety, which is further connected to a 2-ethylhexyl ether
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether typically involves the reaction of p-cyclohexylbenzyl alcohol with bromomethyl compounds under specific conditions. One common method is the Williamson ether synthesis, where an alkyl halide (in this case, bromomethyl) undergoes nucleophilic substitution by an alkoxide to form the ether linkage . The reaction conditions often include the use of a strong base such as sodium hydride or potassium hydride to generate the alkoxide from the alcohol precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
Alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the bromomethyl group or other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, thiolates, and amines. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers, while oxidation can produce alcohols or ketones.
科学的研究の応用
Alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It can be used to study the effects of bromomethyl groups on biological systems, providing insights into their reactivity and potential toxicity.
作用機序
The mechanism by which alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether exerts its effects involves the interaction of the bromomethyl group with nucleophiles in biological or chemical systems. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites, leading to various biochemical and chemical transformations. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or modification of cellular components.
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar in having a bromomethyl group attached to a benzyl moiety, but lacks the cyclohexyl and 2-ethylhexyl ether components.
Cyclohexylmethyl Bromide: Contains a bromomethyl group attached to a cyclohexyl moiety, but does not have the benzyl or 2-ethylhexyl ether components.
2-Ethylhexyl Bromide: Features a bromomethyl group attached to a 2-ethylhexyl moiety, but lacks the cyclohexyl and benzyl components.
Uniqueness
Alpha-(Bromomethyl)-p-cyclohexylbenzyl 2-ethylhexyl ether is unique due to its combination of a bromomethyl group with a cyclohexylbenzyl and 2-ethylhexyl ether structure. This unique arrangement imparts specific reactivity and properties that are not found in simpler bromomethyl compounds, making it valuable for specialized applications in synthesis and materials science.
特性
CAS番号 |
21270-16-6 |
|---|---|
分子式 |
C22H35BrO |
分子量 |
395.4 g/mol |
IUPAC名 |
1-[2-bromo-1-(2-ethylhexoxy)ethyl]-4-cyclohexylbenzene |
InChI |
InChI=1S/C22H35BrO/c1-3-5-9-18(4-2)17-24-22(16-23)21-14-12-20(13-15-21)19-10-7-6-8-11-19/h12-15,18-19,22H,3-11,16-17H2,1-2H3 |
InChIキー |
CMWAPSONCIOZMU-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(CBr)C1=CC=C(C=C1)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


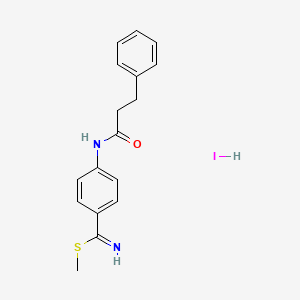
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
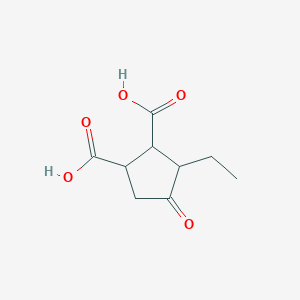
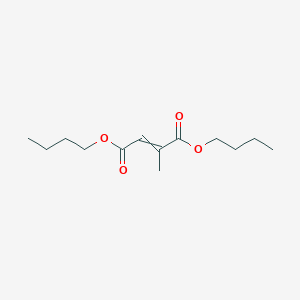
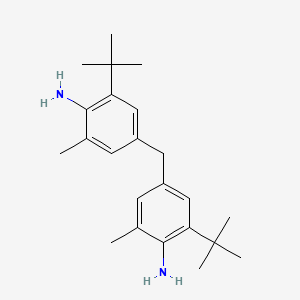
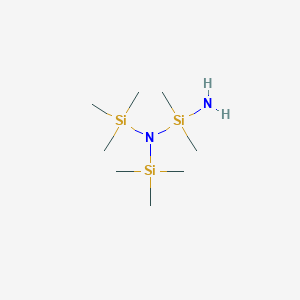
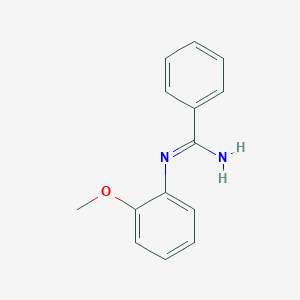
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
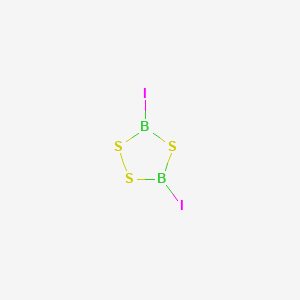


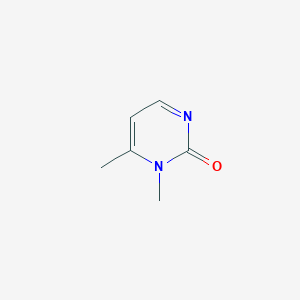
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
